Product packaging for Lobelane(Cat. No.:CAS No. 530-51-8)

Lobelane

Cat. No.: B10790750
CAS No.: 530-51-8
M. Wt: 307.5 g/mol
InChI Key: ISVBJSRQEBWKPB-SZPZYZBQSA-N
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Description

Historical Context and Derivation from Lobeline (B1674988) Pharmacological Studies

The history of lobelane (B1250731) in research is intrinsically linked to the pharmacological studies of lobeline, a prominent piperidine (B6355638) alkaloid found in various Lobelia species, notably Lobelia inflata, also known as Indian tobacco. Lobelia inflata has a long history of traditional use. nih.govfrontiersin.orgwikipedia.org Lobeline itself has been the subject of extensive research for its diverse pharmacological properties, including effects on the central nervous system and potential therapeutic applications. nih.govblogspot.com

This compound is considered a "des-oxygen" or chemically defunctionalized analog of lobeline. nih.govresearchgate.net Its emergence in research stems from structure-activity relationship (SAR) studies aimed at understanding how modifications to the lobeline molecule affect its biological activity. blogspot.comresearchgate.netnih.govlookchem.com Early studies on Lobelia alkaloids in the mid-20th century laid the groundwork for identifying and investigating compounds like lobeline and its related structures. frontiersin.orgfrontiersin.org this compound was identified through these SAR studies as exhibiting distinct pharmacological properties compared to its parent compound, particularly in its interaction with specific biological targets. researchgate.net

Overview of this compound's Significance in Receptor Biology and Transporter Research

This compound's significance in chemical biology research lies primarily in its interaction with monoamine transporters, particularly the vesicular monoamine transporter 2 (VMAT2). While lobeline interacts with multiple targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and dopamine (B1211576) transporters (DATs), this compound has demonstrated enhanced selectivity for VMAT2. researchgate.netnih.govacs.orgnih.gov

Research has shown that this compound exhibits a higher potency than lobeline in inhibiting the vesicular uptake of dopamine by VMAT2. researchgate.netfrontiersin.orgresearchgate.net It has also been reported to possess a greater binding affinity for the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2 compared to lobeline. researchgate.netfrontiersin.org This increased selectivity for VMAT2 makes this compound a valuable tool for studying the function of this specific transporter and its role in neurobiology. nih.govacs.org

The interaction of this compound with VMAT2 is particularly relevant in the context of psychostimulant research, as VMAT2 plays a crucial role in mediating the effects of substances like methamphetamine. nih.govresearchgate.net By inhibiting VMAT2 function, this compound can affect the storage and release of dopamine, thereby modulating the neurochemical effects of these stimulants. frontiersin.orgnih.govnih.gov

Current Academic Research Trajectories for this compound and its Analogs

Current academic research involving this compound and its analogs continues to focus on their interactions with monoamine transporters, with a strong emphasis on VMAT2. The goal is to further elucidate the precise mechanisms of action and to develop novel compounds with improved potency, selectivity, and pharmacological properties. nih.govnih.govacs.orgnih.gov

Structure-activity relationship studies remain a key trajectory, exploring the impact of various structural modifications to the this compound molecule on its affinity and activity at VMAT2 and other transporters. nih.govlookchem.comacs.orgnih.govnih.gov These studies involve altering the piperidine ring, the attached aromatic rings, and the linkers between them. acs.orgnih.gov For example, modifying the lengths of the methylene (B1212753) linkers between the piperidine ring and the phenyl rings has been shown to influence VMAT2 binding affinity. nih.gov Replacement of the phenyl groups with other aromatic systems, such as naphthyl moieties, has also been investigated to enhance VMAT2 affinity and selectivity. nih.gov

Research is also directed towards synthesizing water-soluble this compound analogs, such as quinthis compound, which have shown stronger VMAT2 inhibition. frontiersin.orgfrontiersin.org Another direction involves the development of analogs like GZ-793A, a water-soluble compound that interacts selectively with VMAT2 and, in some studies, did not produce behavioral tolerance observed with this compound. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N B10790750 Lobelane CAS No. 530-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

530-51-8

Molecular Formula

C22H29N

Molecular Weight

307.5 g/mol

IUPAC Name

(2S,6R)-1-methyl-2,6-bis(2-phenylethyl)piperidine

InChI

InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+

InChI Key

ISVBJSRQEBWKPB-SZPZYZBQSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Canonical SMILES

CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lobelane

Total Synthesis Approaches to the Lobelane (B1250731) Core Structure

Total synthesis approaches to the this compound core structure often involve the construction of the central piperidine (B6355638) ring and the introduction of the phenethyl substituents. One three-step procedure for synthesizing this compound involves the initial condensation of 2,6-lutidine with benzaldehyde (B42025) to form a conjugated product, followed by hydrogenation in the presence of Adams' catalyst to yield nor-lobelane, and subsequent N-methylation nih.gov. This approach has also been applied to synthesize this compound and nor-lobelane analogs with naphthalenyl or substituted phenyl rings replacing the phenyl groups nih.gov.

Alternative strategies for constructing the 2,6-disubstituted piperidine core, a common motif in alkaloids like lobeline (B1674988) and sedinone, have been developed, including enantioselective Mannich-type additions of methyl ketones to nitrones uchicago.eduuchicago.edu.

Stereoselective Synthesis of this compound Isomers and Diastereomers

Stereoselective synthesis is crucial for obtaining specific isomers and diastereomers of this compound, as the stereochemistry of the piperidine ring and the substituents significantly influences biological activity nih.govacs.org. This compound itself exists as cis and trans isomers researchgate.net.

Methods for achieving stereoselectivity in the synthesis of this compound analogs include the use of chiral starting materials (chiral pool) or the separation of enantiomers from racemic mixtures through techniques like chromatographic separation or kinetic resolution slideshare.netethz.ch. Diastereoselective routes have been developed for the preparation of pyrrolidine (B122466) and piperidine analogs researchgate.net.

For instance, the synthesis of certain isomerized this compound analogs involves condensation reactions followed by procedures similar to those used for other this compound derivatives tandfonline.com. Stereoisomers of specific this compound-related compounds have been synthesized and isolated using techniques such as fractional recrystallization and silica (B1680970) gel chromatography nih.gov.

Strategies for the Preparation of this compound Analogs

Extensive structural modifications of the this compound molecule have been carried out to explore structure-activity relationships and improve properties nih.govnih.gov. These modifications include alterations to the piperidine ring, substitutions on the aromatic moieties, and derivatization of the nitrogen atom.

Modifications of the Piperidine Ring System (e.g., Pyrrolidine Analogues)

Modifications of the piperidine ring system in this compound have involved replacing it with other cyclic amine rings for SAR studies acs.orgtandfonline.com. Examples include the synthesis of analogs where the piperidine ring is replaced by a piperazine, quinuclidine, tropane, pyrrolidine, or azetidine (B1206935) ring tandfonline.com.

Pyrrolidine analogs of this compound have been synthesized to investigate the effect of restricting the flexibility of the central ring acs.org. For example, 1-methyl-cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride (a pyrrolidine analog) was synthesized through a reaction sequence involving a starting material in acetonitrile (B52724) and acetic acid, followed by treatment with sodium borohydride (B1222165) and paraformaldehyde acs.org.

Aromatic Moiety Substitutions and Ring Extension

Substitutions on the aromatic rings of this compound and its analogs have been explored to modulate their properties and activity acs.orguchicago.eduresearchgate.netethz.chtandfonline.comresearchgate.netnih.gov. This includes replacing the phenyl rings with substituted phenyl rings or other aromatic systems like naphthalenyl rings nih.gov.

The introduction of substituents such as 4-hydroxy and 4-(2-fluoroethoxy) groups onto the aromatic rings of this compound and its analogs has been shown to maintain or enhance inhibitory potency at VMAT2 while improving selectivity over other transporters like DAT and SERT nih.govlookchem.com. For example, a this compound analog incorporating 4-(2-fluoroethoxy) and 4-hydroxy aromatic substituents exhibited significantly higher selectivity for VMAT2 nih.govlookchem.com.

Replacing the phenyl groups with quinolyl groups has also resulted in water-soluble analogs with stronger VMAT2 inhibition frontiersin.orgfrontiersin.org.

N-Substituent Derivatization (e.g., N-methylation, N-1,2-dihydroxypropyl)

Derivatization of the nitrogen atom in the piperidine ring is another strategy for modifying this compound's properties uchicago.eduresearchgate.netlookchem.comresearchgate.net. N-methylation is a common step in the synthesis of this compound from nor-lobelane nih.gov.

Replacement of the N-methyl group with more polar substituents, such as carboxylic ester, nitrile, hydroxy, hydrazine, amine, and guanidine (B92328) groups, has been performed to improve water solubility nih.gov. For instance, N-alkylation of nor-lobelane with methyl bromoacetate (B1195939) or chloroacetonitrile (B46850) has been used to synthesize analogs with these polar functionalities nih.gov.

The incorporation of a chiral N-1,2-dihydroxypropyl moiety into this compound has been explored to improve water solubility and enhance drug-likeness properties researchgate.netresearchgate.netscispace.com. Analogs containing an N-1,2(R)-dihydroxypropyl or N-1,2(S)-dihydroxypropyl group have been prepared by reacting substituted nor-lobelane analogs with S-glycidol or R-glycidol, respectively nih.gov.

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Techniques for Elucidating Complex Structures and Conformations

Spectroscopic methods are indispensable tools in the structural elucidation of organic compounds like lobelane (B1250731). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule nih.govresearchgate.netwikipedia.orgnih.gov. This allows for the determination of the molecular skeleton and the identification of different functional groups. The application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, further aids in confirming the through-bond correlations and piecing together the molecular structure researchgate.net.

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and its analogs, often providing the molecular formula through high-resolution measurements researchgate.netnih.govnih.gov. Analysis of fragmentation patterns in MS can also yield valuable insights into the substructures present within the molecule researchgate.netnih.gov. The structures of this compound and its analogs have been verified using mass spectrometry nih.govwikipedia.org.

Infrared (IR) spectroscopy complements NMR and MS by identifying the characteristic functional groups present in the molecule through their unique vibrational frequencies researchgate.netnih.govmdpi.com. This technique helps confirm the presence or absence of specific bonds and functional moieties.

The combination of data from NMR, MS, and IR spectroscopy is a standard and powerful approach for the comprehensive structural elucidation of organic molecules researchgate.netnih.govnih.govmdpi.com. These techniques are routinely applied to confirm the synthesized structures of this compound and its various analogs nih.govwikipedia.org. Furthermore, spectroscopic methods, including NMR and potentially techniques like Matrix IR spectroscopy, can be employed in conformational analysis to understand the preferred spatial arrangements of atoms in this compound nih.govnih.gov.

X-ray Crystallography of this compound and its Congeneric Molecules

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule at the atomic level, providing precise bond lengths, bond angles, and torsional angles researchgate.netnih.gov. This method is particularly valuable for confirming the stereochemistry and conformation of complex molecules like this compound and its congeners, provided that high-quality single crystals can be obtained.

Studies on this compound analogs have successfully utilized X-ray crystallography to confirm their structures and stereochemistry wikipedia.org. For instance, X-ray analysis was used to verify the structure of cis- and trans-distyryl compounds, precursors to this compound. In the case of a cis-N-benzylpyrrolidine-2,5-dicarbonitrile, an analog of this compound, X-ray crystallography confirmed its stereochemistry and provided detailed information on its structural conformation, revealing the non-planar nature of the central pyrrolidine (B122466) ring. Similarly, X-ray analysis of cis-2,5-bis(2-fluoro-5-methoxyphenethyl)pyrrolidinium formate, another this compound analog, confirmed the stereochemistry of the substituents and the equatorial positions of the phenylethyl groups on the non-planar pyrrolidinium (B1226570) ring.

While direct X-ray crystallographic data for every possible stereoisomer and salt form of this compound might not be universally available, the successful application of this technique to this compound precursors and analogs underscores its importance in providing unambiguous structural information and validating findings from other analytical methods.

Chiroptical Methods for Absolute Configuration Determination

Chiral molecules, possessing non-superimposable mirror images (enantiomers), require specific methods to determine their absolute configuration – the precise 3D arrangement of atoms at their stereocenters. This compound, with chiral centers at the C2 and C6 positions of its piperidine (B6355638) ring, exists as different stereoisomers, such as (-)-trans-lobelane and (+)-trans-lobelane nih.gov.

Chiroptical methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful spectroscopic techniques used to determine the absolute configuration of chiral compounds. ORD measures the change in optical rotation with respect to wavelength, while CD measures the differential absorption of left and right circularly polarized light as a function of wavelength.

Molecular Pharmacology and Mechanistic Investigations of Lobelane

Interactions with Vesicular Monoamine Transporter 2 (VMAT2)

The vesicular monoamine transporter 2 (VMAT2) is a key protein involved in packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), norepinephrine, and histamine, into synaptic vesicles for subsequent release. Lobelane (B1250731) has demonstrated notable interactions with VMAT2.

Ligand Binding Affinities and Selectivity Profiles (vs. Lobeline (B1674988), DAT, SERT)

This compound exhibits high binding affinity for VMAT2. Reported research indicates a dissociation constant (Ki) of 36 nM for this compound at VMAT2. nih.govmdpi.comresearchgate.netwikipedia.orgwikipedia.org This affinity is considerably higher than that of its structural relative, lobeline, which shows a Ki of 175 nM for VMAT2. nih.govresearchgate.net This suggests that this compound is a more potent ligand for VMAT2 compared to lobeline.

Furthermore, this compound demonstrates significant selectivity for VMAT2 over other monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). Studies have shown that this compound has very low affinity for both DAT and SERT, with Ki values reported to be greater than 10,000 nM for both transporters. mdpi.comresearchgate.netwikipedia.orgwikipedia.org This pronounced selectivity for VMAT2 distinguishes this compound's pharmacological profile.

Here is a summary of the binding affinities:

CompoundVMAT2 (Ki, nM)DAT (Ki, nM)SERT (Ki, nM)
This compound36 nih.govmdpi.comresearchgate.netwikipedia.orgwikipedia.org>10,000 mdpi.comresearchgate.netwikipedia.orgwikipedia.org>10,000 mdpi.comresearchgate.netwikipedia.orgwikipedia.org
Lobeline175 nih.govresearchgate.netNot specifiedNot specified

Inhibition of Vesicular Neurotransmitter Uptake (e.g., Dopamine)

Consistent with its high binding affinity for VMAT2, this compound effectively inhibits the vesicular uptake of monoamine neurotransmitters. Investigations have specifically highlighted its potent inhibitory effect on the vesicular uptake of dopamine. nih.govmdpi.comresearchgate.netwikipedia.orgwikipedia.org The half-maximal inhibitory concentration (IC50) for this compound's inhibition of vesicular dopamine uptake is reported to be 52 nM. nih.govmdpi.comresearchgate.netwikipedia.orgwikipedia.org In comparison, lobeline is less potent in inhibiting vesicular dopamine uptake, with an IC50 of 283 nM. nih.govresearchgate.net This data underscores this compound's efficacy as an inhibitor of VMAT2-mediated neurotransmitter transport.

Here is a comparison of the inhibitory potency on vesicular dopamine uptake:

CompoundVesicular Dopamine Uptake (IC50, nM)
This compound52 nih.govmdpi.comresearchgate.netwikipedia.orgwikipedia.org
Lobeline283 nih.govresearchgate.net

Competitive and Non-Competitive Mechanisms of VMAT2 Inhibition

Mechanistic studies investigating how this compound inhibits VMAT2 have indicated a competitive mode of action with respect to the substrate. researchgate.netwikipedia.org This suggests that this compound binds to the same site on the VMAT2 transporter as the neurotransmitter substrate, thereby competing for the binding site and preventing the normal uptake of neurotransmitters into synaptic vesicles. researchgate.netwikipedia.org

Allosteric Modulation of VMAT2 Function

While the primary mechanism of VMAT2 inhibition by this compound appears to be competitive, researchgate.netwikipedia.org the possibility of allosteric modulation has also been considered in research. Although this compound's structure is distinct from known allosteric modulators of VMAT2 like tetrabenazine (B1681281), its interaction with the transporter may involve complexities beyond simple competitive binding. Further research is necessary to fully elucidate any potential allosteric effects of this compound on VMAT2 function.

Modulation of Other Neurotransmitter Systems and Receptors

Beyond its significant interaction with VMAT2, the pharmacological profile of this compound includes an assessment of its activity at other key neurotransmitter systems and receptors, particularly nicotinic acetylcholine (B1216132) receptors.

Nicotinic Acetylcholine Receptor (nAChR) Interactions and Selectivity

In contrast to lobeline, which is recognized for its interactions with nicotinic acetylcholine receptors (nAChRs) and acts as a partial agonist at these receptors, nih.gov this compound demonstrates a markedly different profile. This compound exhibits low affinity for nAChRs. nih.gov Studies evaluating its affinity for common nAChR subtypes, such as α4β2 and α3β4, have reported IC50 values greater than 10,000 nM. nih.gov This indicates a high degree of selectivity for VMAT2 over nAChRs, which is a key characteristic distinguishing this compound from lobeline and contributing to its specific pharmacological effects. nih.gov

Here is a summary of the affinity for certain nAChR subtypes:

Compoundα4β2 nAChR (IC50, nM)α3β4 nAChR (IC50, nM)
This compound>10,000 nih.gov>10,000 nih.gov
LobelineKnown partial agonist nih.govKnown partial agonist nih.gov

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Interactions

Studies investigating the molecular pharmacology of this compound have highlighted its interactions with plasmalemma monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). Compared to lobeline, this compound has demonstrated different relative affinities for these transporters and the vesicular monoamine transporter-2 (VMAT2). This compound generally exhibits lower affinity for DAT and SERT compared to its affinity for VMAT2. nih.govnih.gov This differential affinity suggests a degree of selectivity for vesicular transport over reuptake at the plasma membrane for this compound.

Research indicates that this compound and its analogs can inhibit the uptake of dopamine at DAT and serotonin at SERT, although often with less potency than their effects on VMAT2. For instance, this compound exhibited significantly greater potency in inhibiting VMAT2 function compared to DAT function. nih.gov Some synthesized this compound analogs have been specifically developed to enhance selectivity for VMAT2 over both DAT and SERT. One such analog demonstrated substantially greater selectivity for VMAT2 compared to DAT and SERT when contrasted with this compound. nih.govresearchgate.net

While lobeline itself has been reported to inhibit the reuptake of dopamine and serotonin, some studies suggest that lobeline does not interact significantly with DAT and SERT at concentrations that are effective at VMAT2. uni.lu However, other research indicates that lobeline does interact with DATs. This highlights the nuanced differences in the pharmacological profiles of lobeline and its saturated analog, this compound, concerning plasmalemma transporters.

Quantitative data from studies evaluating the inhibitory potency (expressed as Ki values) of this compound and its analogs at DAT and SERT, in comparison to VMAT2, illustrate this selectivity profile.

CompoundTargetKi (µM)Selectivity vs. DATSelectivity vs. SERTSource
This compoundVMAT20.045-- nih.gov
This compoundDAT~1.57*~35-fold (vs VMAT2)- nih.gov
This compoundSERT--- nih.gov
LobelineVMAT20.47-- nih.gov
LobelineDAT---
LobelineSERT---
Analog 14VMAT20.03196-fold (vs DAT)335-fold (vs SERT) nih.gov
Analog 14DAT--- nih.gov
Analog 14SERT--- nih.gov

*Approximate value inferred from fold selectivity data presented in source nih.gov.

These findings underscore the importance of structural modifications, such as the saturation of the piperidine (B6355638) ring in this compound compared to lobeline, in influencing the affinity and selectivity for different monoamine transporters.

Allosteric Regulation of NMDA Receptors (based on Lobeline studies as a structural precedent)

While direct studies specifically detailing the allosteric regulation of NMDA receptors by this compound were not found in the provided search results, research on lobeline, a structurally related alkaloid, offers a precedent for potential interactions. Lobeline has been shown to exert neuroprotective effects in excitotoxic conditions by blocking NMDA receptors.

Investigations into the atomic-level interactions of lobeline with NMDA receptors, utilizing structural comparisons with known NMDA receptor antagonists like ifenprodil (B1662929), coupled with molecular docking and dynamics simulations, suggest that lobeline can bind to the ifenprodil binding site. This site is located at the heterodimer interface of the GluN1-GluN2B subunits of the NMDA receptor. Binding at this site indicates a mechanism of allosteric modulation, where lobeline influences receptor activity by binding to a site distinct from the primary agonist binding site.

Given that this compound is a structural analog of lobeline, particularly described as a defunctionalized, saturated analog, it is plausible that this compound could share some of these interaction properties with NMDA receptors. The piperidine ring structure is common to both compounds, and modifications to the side chains and saturation of the ring could influence binding affinity and specific interaction sites. However, without direct experimental data on this compound's binding and effects on NMDA receptors, its capacity for allosteric regulation remains an area for potential future investigation, guided by the established interactions of its structural congener, lobeline.

Intracellular Molecular Mechanisms and Signal Transduction Pathways

The molecular mechanisms by which ligands interacting with cell surface receptors or transporters ultimately exert their cellular effects involve complex intracellular signal transduction pathways. These pathways typically involve a series of molecular events, including protein conformational changes, enzyme activation, and the generation of second messengers, which relay the signal from the cell membrane to intracellular targets. This can lead to a variety of cellular responses, such as changes in gene expression, protein function, and cellular behavior.

While the interactions of this compound with monoamine transporters like VMAT2, DAT, and SERT are characterized at the level of transporter binding and function, the specific downstream intracellular molecular mechanisms and signal transduction pathways activated or modulated directly by this compound have not been detailed in the provided search results. Ligand binding to transporters can influence intracellular ion concentrations, transporter trafficking, and interactions with scaffolding proteins, which in turn can impact various signaling cascades. However, the precise cascade of events initiated by this compound's interaction with its targets and how these events translate into specific cellular outcomes requires further investigation.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Lobelane Analogs

Systematic Evaluation of Substituent Effects on Ligand Binding and Functional Activity

Systematic evaluation of substituent effects on lobelane (B1250731) analogs has revealed key insights into their interaction with VMAT2. Modifications have been made to the piperidine (B6355638) ring stereochemistry, aromatic side chains, and the nitrogen atom. researchgate.netnih.govnih.govacs.orglookchem.comacs.orgblogspot.comresearchgate.netresearchgate.net These studies often involve assessing the inhibition of [³H]dihydrotetrabenazine ([³H]DTBZ) binding to VMAT2 and the inhibition of [³H]dopamine (DA) uptake into isolated synaptic vesicles. acs.orgnih.govlookchem.comnih.govacs.orgresearchgate.net

Role of Piperidine Ring Stereochemistry (cis/trans Isomerism)

The stereochemistry at the C-2 and C-6 positions of the piperidine ring significantly influences the activity of this compound analogs. nih.govacs.orgblogspot.comfigshare.commdpi.commedscape.com While defunctionalization of lobeline (B1674988) to afford this compound generally increases VMAT2 affinity and selectivity, altering the stereochemistry at these positions in this compound itself can result in analogues with only modest changes in affinity for VMAT2, often making them less potent than the parent this compound. nih.govacs.orgfigshare.com For instance, trans-configured enantiomeric analogues of this compound have shown diminished affinity for the DTBZ binding site on VMAT2 compared to the cis isomer. acs.org Studies on pyrrolidine (B122466) analogs, where the piperidine ring is reduced in size, also highlight the importance of stereochemistry, with cis and trans isomers exhibiting different binding affinities and functional activities. acs.org

Influence of Aromatic Side Chains and Their Functionalization

Modifications to the aromatic side chains of this compound analogs have been explored to optimize VMAT2 interaction. Replacing the phenyl rings with other aromatic moieties, particularly those with a π-extended structure like naphthyl groups, can enhance VMAT2 affinity and selectivity. nih.govacs.orgfigshare.com For example, the N-methyl-2,6-cis-bis(naphthaleneethyl)piperidine analogue (1-NAP-lobelane), where phenyl groups are replaced with 1-naphthyl moieties, was found to be potent and VMAT2-selective. nih.govacs.orgfigshare.com

Introduction of various substituents onto the phenyl rings also impacts activity. nih.govlookchem.com Studies have shown that incorporating substituents such as methoxy, chloro, hydroxyl, and fluoroethoxy groups can maintain or even improve inhibitory potency at VMAT2 relative to this compound. nih.govlookchem.com Specifically, this compound analogues bearing hydroxyl and fluoroethoxy moieties have demonstrated retention of high affinity for VMAT2 while enhancing selectivity over plasmalemma transporters like DAT and SERT. researchgate.netlookchem.com For instance, compound 14, a this compound analogue with 4-(2-fluoroethoxy) and 4-hydroxy aromatic substituents, showed significantly greater selectivity for VMAT2 versus DAT and SERT. researchgate.netlookchem.com

The length of the methylene (B1212753) linkers between the piperidine ring and the phenyl rings is also a critical factor for retaining high affinity at VMAT2. nih.govresearchgate.net Studies indicate that specific linker lengths are optimal for potent binding. nih.govresearchgate.net

Impact of Nitrogen Atom Substitutions on Target Affinity and Selectivity

Substitution at the nitrogen atom of the piperidine ring in this compound analogs also plays a role in modulating affinity and selectivity. acs.orglookchem.comnih.govblogspot.comamanote.com The presence of the N-methyl group in this compound is not strictly essential for VMAT2 interaction, as nor-lobelane (the N-demethylated analog) retains comparable potency in inhibiting [³H]DA uptake. nih.govamanote.com However, replacing the N-methyl group with other substituents can influence activity. nih.govacs.org For example, replacing the N-methyl group with an N-ethyl or N-n-propyl group resulted in only slight decreases in inhibitory effect on [³H]DA uptake. nih.gov

Incorporating hydrophilic moieties at the nitrogen atom has been explored to improve physicochemical properties like water solubility, which can be problematic for this compound. nih.govresearchgate.netuky.edu The introduction of a chiral N-1,2-dihydroxypropyl moiety, as seen in the analog GZ-793A, significantly improved affinity for VMAT2 and enhanced drug-likeness properties. nih.govnih.govlookchem.comresearchgate.net

Conversely, incorporating a quaternary ammonium (B1175870) group into defunctionalized lobeline molecules can lead to a significant loss of affinity for VMAT2, particularly in the cis-series. nih.govacs.orgfigshare.com

Pharmacophore Mapping and Essential Structural Features for Activity

Pharmacophore mapping studies aim to identify the essential structural features of this compound analogs required for their biological activity at VMAT2. blogspot.comresearchgate.netresearchgate.net Based on SAR studies, key structural elements contributing to VMAT2 affinity and selectivity include the defunctionalized piperidine core and the appropriately positioned aromatic side chains. nih.govacs.orgnih.govresearchgate.netfigshare.com The cis-2,6-diethylarylpiperidine structural motif in this compound has been considered an initial pharmacophore for developing VMAT2 inhibitors. nih.govacs.org The intramolecular distances between the piperidine ring and the two phenyl rings are also considered important for high affinity at VMAT2. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to this compound derivatives to establish mathematical relationships between structural descriptors and biological activity. uky.eduacs.org These models can help predict the activity of new, untested analogs and guide the design of compounds with improved properties. QSAR studies can analyze how variations in molecular properties, such as lipophilicity, electronic effects, and steric features, correlate with binding affinity and functional potency at VMAT2. acs.org

Structure-Kinetic Relationship (SKR) Investigations (e.g., Receptor Residence Time)

While extensive SAR studies have focused on binding affinity and functional activity, Structure-Kinetic Relationship (SKR) investigations, such as those examining receptor residence time, provide additional insights into the interaction of this compound analogs with their targets. Although the provided search results primarily detail SAR, SKR studies would typically explore how structural modifications influence the kinetics of binding and dissociation from VMAT2, which can be crucial for the duration and efficacy of the pharmacological effect.

Computational Chemistry and Molecular Modeling Applications in Lobelane Research

Molecular Docking Simulations for Ligand-Receptor/Transporter Interactions

Molecular docking simulations are a widely used computational technique to predict the binding affinity and orientation of a ligand, such as Lobelane (B1250731), within the binding site of a receptor or transporter mdpi.com. This method helps to identify potential binding sites and estimate the strength of the interaction based on scoring functions.

Studies involving this compound and its analogs have utilized molecular docking to explore their interactions with key targets like VMAT2 and DAT researchgate.netnih.gov. For instance, molecular docking has been employed to evaluate the binding affinities of various Lobelia inflata phytochemicals, including lobeline (B1674988) and its analogs, for VMAT2 and ceramide transfer protein (CERT) researchgate.networldscientific.com. Research indicates that this compound exhibits high potency in inhibiting vesicular [³H]DA uptake and competitively inhibits VMAT2 function, with molecular docking providing initial insights into these interactions researchgate.net.

Interactive Table 1: Predicted Binding Affinities of Lobelia inflata Phytochemicals for VMAT2 and CERT

CompoundTargetBinding Affinity (kcal/mol)
Lobelanidine (B1674987)CERT-9.027
NorlobelanineCERT-7.537
(+)-LobinalineVMAT2-6.897
LobelineVMAT2-6.724

Molecular docking studies can suggest how this compound might orient itself within the binding pocket of transporters, providing a structural basis for its observed inhibitory effects. While docking provides a static snapshot of the potential interaction, it serves as a crucial first step in computationally evaluating ligand-target binding.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of a molecular system, allowing for the study of conformational changes and the stability of ligand-target complexes researchgate.netmdpi.com. This technique is essential for understanding the dynamic nature of biological interactions.

MD simulations have been applied in the study of Lobelia inflata phytochemicals, including compounds structurally related to this compound, to assess the stability and energetically favorable nature of their complexes with targets like VMAT2 and CERT researchgate.networldscientific.com. These simulations can reveal how the binding pose predicted by docking changes over time, the flexibility of the ligand and the binding site, and the key interactions that maintain the complex's stability researchgate.net.

For example, MD simulations coupled with molecular mechanics/generalized Born surface area (MMGBSA) calculations have been used to highlight the stability and favorable energetics of complexes formed by lobelanidine with VMAT2 and CERT researchgate.networldscientific.com. Although direct MD studies specifically on this compound were not extensively detailed in the provided search results, the application of this technique to closely related Lobelia alkaloids demonstrates its relevance for investigating this compound's dynamic interactions with its targets. MD simulations can provide valuable information on the flexibility of transporters like VMAT2 and how this compound's binding might induce or select specific conformational states mdpi.comnih.gov.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations provide a more detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions jocpr.comlsu.edu. These calculations can predict properties such as molecular orbitals, charge distribution, and reaction pathways.

While specific quantum chemical calculations focused solely on this compound were not prominently featured in the search results, the principles of quantum chemistry are broadly applicable to understanding the electronic behavior of organic molecules like this compound jocpr.comlsu.eduresearchgate.net. These methods can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's reactivity ajol.info.

Quantum chemical calculations can provide insights into the nature of the chemical bonds within this compound, its potential for hydrogen bonding or other non-covalent interactions with target proteins, and how modifications to its structure might affect its electronic properties and, consequently, its biological activity mdpi.com. This level of detail is crucial for rational drug design and understanding the fundamental basis of this compound's interactions.

In Silico Screening and Virtual Library Design for Novel this compound Scaffolds

In silico screening and virtual library design are computational approaches used to identify potential new drug candidates by searching large databases of chemical compounds or generating novel molecular structures with desired properties wuxibiology.combiostrand.ai. These methods can accelerate the discovery process by prioritizing compounds for synthesis and experimental testing.

Given this compound's activity at transporters like VMAT2, in silico screening could be employed to search for compounds with similar structural features or predicted binding profiles nih.gov. Virtual libraries of this compound analogs could be designed by computationally modifying the this compound scaffold to explore the structure-activity relationships and identify derivatives with improved potency, selectivity, or pharmacokinetic properties nih.gov.

Computational neural network analysis has been used to build quantitative structure-activity relationship (QSAR) models for lobeline and tetrabenazine (B1681281) analogs, which are relevant to VMAT2 ligands nih.gov. This approach can predict the affinity of new compounds for VMAT2 based on their molecular descriptors, aiding in the design and identification of novel ligands from virtual libraries nih.gov. While the search results did not provide specific examples of virtual libraries designed around the this compound scaffold, the application of these in silico techniques to related compounds and targets highlights their potential for discovering novel this compound-based therapeutics wuxibiology.combiostrand.ai.

Interactive Table 2: Examples of Computational Techniques Used in Ligand-Transporter Research

TechniqueApplication in Research
Molecular DockingPredicting binding poses and affinities mdpi.com
Molecular DynamicsStudying conformational changes and complex stability researchgate.net
Quantum Chemical Calc.Analyzing electronic properties and reactivity jocpr.com
In Silico ScreeningIdentifying potential ligands from databases wuxibiology.com
Virtual Library DesignGenerating novel molecular structures nih.gov
QSAR AnalysisBuilding predictive models for activity nih.gov

Computational chemistry and molecular modeling techniques offer powerful tools for the study of this compound and the development of new compounds based on its structure. By providing detailed insights into molecular interactions, dynamics, and electronic properties, these methods contribute significantly to the understanding of this compound's pharmacological potential and the rational design of novel therapeutics targeting monoamine transporters.

Biological Tool Development and Research Applications Non Clinical

Lobelane (B1250731) and its Analogs as Pharmacological Probes for VMAT2 and Other Targets

This compound and its synthetic analogs serve as crucial pharmacological probes for studying VMAT2 function and its role in neurotransmission. This compound, specifically the cis-N-methyl-2,6-diphenethylpiperidine isomer, was identified as a lead compound with increased affinity and selectivity for the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2 compared to lobeline (B1674988). researchgate.netacs.orgfigshare.comnih.gov This enhanced selectivity is attributed to the chemical defunctionalization and saturation of the lobeline structure. researchgate.netresearchgate.netfigshare.com

Structure-activity relationship (SAR) studies on this compound analogs have further elucidated the structural requirements for potent and selective VMAT2 interaction. Modifications to the this compound molecule, such as alterations in the central piperidine (B6355638) ring or substitutions on the phenyl rings, have yielded analogs with varying affinities for the DTBZ binding site and effects on VMAT2 function. acs.orgfigshare.comnih.gov For instance, replacing the central piperidine ring with a pyrrolidine (B122466) ring in some analogs showed inconsistencies between binding affinity and functional inhibition, suggesting interactions with multiple sites on VMAT2. acs.org Conversely, replacing the phenyl groups with moieties like anisyl or naphthyl in this compound analogs significantly improved VMAT2 affinity while maintaining selectivity. figshare.comnih.gov

This compound and its analogs have been shown to competitively inhibit the binding of [³H]dihydrotetrabenazine ([³H]DTBZ), a known VMAT2 inhibitor, to the transporter. acs.orgnih.gov This interaction at the DTBZ binding site is a key aspect of their utility as pharmacological probes. acs.orgnih.gov Studies have evaluated the ability of this compound analogs to inhibit [³H]dopamine (DA) uptake at VMAT2, revealing potent and selective inhibition. nih.govnih.gov Some analogs demonstrated higher potency in inhibiting DA uptake compared to their affinity for the [³H]DTBZ binding site, indicating that binding affinity to this specific site may not always directly correlate with functional inhibition of VMAT2. nih.gov

Development of Radioligands for Positron Emission Tomography (PET) Imaging Studies

The interaction of this compound and its analogs with VMAT2 has paved the way for the development of radioligands for PET imaging. PET imaging allows for the non-invasive visualization and quantification of specific targets in the brain, including neurotransmitter transporters like VMAT2. Radioligands are compounds labeled with a positron-emitting isotope that bind to the target of interest, allowing its distribution and density to be measured by PET.

While this compound itself is a valuable tool, the development of radiolabeled analogs is crucial for in vivo imaging studies. The high affinity and selectivity of some this compound analogs for VMAT2 make them promising candidates for developing PET tracers. For example, florbenazine (B1260951) F 18, a dihydrotetrabenazine analog, is a radioconjugate used as a tracer for PET imaging of VMAT2. nih.gov Although not a direct this compound analog, its development highlights the importance of compounds targeting the DTBZ binding site on VMAT2 for imaging purposes. The research into this compound's interaction with this site contributes to the broader effort of developing VMAT2-targeted radioligands for studying neurodegenerative diseases and other conditions affecting monoaminergic systems. nih.govnih.gov

Utility in In Vitro and Ex Vivo Neurochemical and Cellular Studies

This compound and its analogs are widely used in in vitro and ex vivo studies to investigate the mechanisms of monoamine transport and the effects of various substances on this process. These studies often involve the use of isolated synaptic vesicles, synaptosomes, or cell lines expressing VMAT2.

In vitro studies utilize this compound to inhibit [³H]DA uptake into isolated synaptic vesicles, allowing researchers to characterize the transporter's function and the potency of inhibitory compounds. nih.govnih.govnih.gov By measuring the inhibition of [³H]DA uptake, the affinity (Ki) of this compound and its analogs for VMAT2 can be determined. nih.govnih.govnih.gov These studies have shown that this compound competitively inhibits VMAT2 function. nih.gov

Ex vivo studies, such as those using superfused striatal slices, employ this compound to investigate its effects on methamphetamine-evoked dopamine (B1211576) release. researchgate.netnih.govnih.gov this compound has been shown to inhibit methamphetamine-evoked DA release, supporting its interaction with VMAT2 in a more complex cellular environment. researchgate.netnih.govnih.gov Studies involving isolated synaptic vesicles preloaded with [³H]DA have also been used to determine the ability of this compound analogs to evoke or inhibit dopamine release, providing insights into their mechanisms of action at the vesicular level. nih.govnih.gov

Cellular studies using cell lines expressing VMAT2 can further elucidate the interactions of this compound and its analogs with the transporter protein. While the provided search results don't detail specific cellular studies with this compound itself beyond the context of radioligand development or general VMAT2 function, the use of such models is standard practice in transporter research. These studies can involve examining the binding of labeled ligands, measuring substrate uptake, or assessing the impact of mutations on transporter function in the presence of compounds like this compound.

Contribution to Fundamental Understanding of Monoamine Transport and Homeostasis

By acting as a selective VMAT2 inhibitor, this compound has been instrumental in dissecting the role of this transporter in various physiological and pharmacological processes. Studies using this compound have helped confirm that VMAT2 is a primary target for the action of substances like methamphetamine, which disrupts monoamine homeostasis by promoting dopamine release and inhibiting its uptake into vesicles. researchgate.netresearchgate.netnih.govnih.gov

The finding that this compound inhibits methamphetamine-evoked dopamine release through VMAT2 interaction underscores the transporter's importance in mediating the effects of psychostimulants. researchgate.netnih.govnih.gov Furthermore, studies comparing this compound to its parent compound, lobeline, have highlighted the advantages of targeting VMAT2 with increased selectivity, avoiding off-target effects on nicotinic acetylcholine (B1216132) receptors. researchgate.netresearchgate.netacs.orgfigshare.com

Research with this compound and its analogs has also revealed the complexity of VMAT2 interaction, suggesting the existence of multiple binding sites and mechanisms of inhibition. acs.orgnih.govnih.gov This has deepened the understanding of how different compounds can modulate VMAT2 function and impact monoamine homeostasis. The ongoing development of this compound-based probes and radioligands continues to provide valuable tools for investigating the intricacies of vesicular transport and its implications for neurological and psychiatric disorders. nih.govnih.gov

Future Research Directions and Unexplored Avenues for Lobelane

Discovery and Characterization of Novel Molecular Targets

While VMAT2 and CERT have been identified as key targets, the possibility of Lobelane (B1250731) interacting with other novel molecular targets warrants further investigation. High-throughput screening and unbiased target identification approaches could reveal additional proteins or pathways modulated by this compound, potentially uncovering new therapeutic applications beyond its known effects on monoamine transport. Research into the broader pharmacological profile of this compound could identify interactions with other receptor systems or enzymes.

Advanced Synthetic Methodologies for Architecturally Complex this compound Derivatives

Developing more efficient and versatile synthetic routes is crucial for generating a diverse library of this compound derivatives with complex architectures. nih.govbeilstein-journals.org Advanced synthetic methodologies, including stereoselective synthesis and the use of novel catalysts and reaction conditions, can facilitate the creation of analogs with improved potency, selectivity, pharmacokinetic properties, and reduced potential for tolerance development. nih.govchemrxiv.org Exploring novel chemical scaffolds based on the this compound structure could also lead to the discovery of compounds with enhanced therapeutic profiles.

Integration of Multi-Omics Data to Elucidate System-Level Effects

Applying multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, could provide a more comprehensive understanding of this compound's effects at a system level. frontlinegenomics.commdpi.comfrontiersin.orgnih.govnih.gov Integrating data from these different molecular layers can help to elucidate the complex interplay between this compound's interaction with its targets and the resulting cellular and physiological changes. This could reveal downstream effects and compensatory mechanisms that contribute to the observed pharmacological outcomes, including the development of tolerance.

Application of Machine Learning and Artificial Intelligence for Structure-Activity Prediction

Machine learning and artificial intelligence techniques can be powerful tools for predicting the structure-activity relationships of this compound and its derivatives. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com By building predictive models based on existing biological data and chemical structures, researchers can virtually screen large libraries of potential this compound analogs to identify compounds with desired properties, such as high VMAT2 affinity, improved selectivity, or reduced liability for tolerance. frontiersin.orgnih.govnih.govresearchgate.netmdpi.commdpi.com This can significantly accelerate the drug discovery process.

Comprehensive Exploration of Stereoisomeric Effects on Uncharacterized Biological Processes

The impact of stereochemistry on the biological activity of molecules is well-established, and stereoisomers can exhibit significantly different pharmacological profiles. mdpi.commdpi.comnih.govbiomedgrid.com While some research has touched upon the stereochemistry of Lobeline (B1674988) and its analogs in relation to VMAT2 binding, a comprehensive exploration of the stereoisomeric effects of this compound itself on a wider range of uncharacterized biological processes is needed. nih.govmdpi.com Investigating the distinct activities of this compound stereoisomers could uncover novel biological effects and provide insights into the precise structural requirements for target interaction.

Q & A

Q. What is the primary mechanism of action of Lobelane in modulating vesicular monoamine transporter 2 (VMAT2) activity?

this compound inhibits methamphetamine (METH)-evoked dopamine (DA) release by binding to the tetrabenazine site on VMAT2, preventing the sequestration of DA into synaptic vesicles . This mechanism reduces METH-induced hyperactivity and self-administration in preclinical models. Researchers should employ radioligand binding assays (e.g., [³H]dihydrotetrabenazine displacement) and functional uptake assays (e.g., [³H]DA uptake inhibition) to quantify VMAT2 affinity (Ki) and efficacy .

Q. How does this compound’s structure influence its selectivity for VMAT2 over nicotinic acetylcholine receptors (nAChRs)?

this compound’s defunctionalized structure—a saturated piperidine ring with two phenethyl side chains—reduces affinity for nAChRs while enhancing VMAT2 binding . To evaluate selectivity, comparative binding studies using [³H]epibatidine (nAChR ligand) and [³H]DTBZ (VMAT2 ligand) are recommended. Data from such studies show this compound’s >100-fold selectivity for VMAT2 .

Q. What experimental models are used to assess this compound’s efficacy in reducing methamphetamine addiction behaviors?

Key models include:

  • In vitro : Striatal slice preparations to measure METH-evoked DA release .
  • In vivo : Microdialysis in the nucleus accumbens to monitor DA dynamics and behavioral paradigms (e.g., conditioned place preference, self-administration in rats) .
  • Kinetic analyses : Determine competitive/non-competitive inhibition via Lineweaver-Burk plots using varying [³H]DA concentrations .

Advanced Research Questions

Q. How can conformational rigidity in this compound analogs improve VMAT2 binding affinity and reduce off-target effects?

Q. What methodological approaches resolve contradictions in reported Ki values for this compound analogs at VMAT2?

Discrepancies in Ki values (e.g., 0.045 µM for this compound vs. 1.36 µM for analog 80a ) arise from differences in assay conditions (e.g., vesicle preparation, buffer pH) . To standardize results:

  • Use identical vesicle sources (e.g., rat striatal synaptosomes).
  • Control for nonspecific uptake with inhibitors like Ro4-1284 .
  • Validate findings across multiple labs using blinded assays.

Q. How do phenyl ring substitutions in this compound analogs influence VMAT2 inhibition potency and metabolic stability?

Substituting phenyl rings with electron-donating groups (e.g., methoxy in GZ-252C ) enhances potency (Ki = 0.015 µM) by improving hydrophobic interactions with VMAT2 . Conversely, electron-withdrawing groups (e.g., chlorine in GZ-260C ) reduce metabolic degradation but may compromise solubility. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for characterizing metabolic pathways .

Q. What strategies mitigate tolerance development to this compound’s anti-addiction effects in chronic models?

Tolerance arises from prolonged VMAT2 saturation or compensatory DA receptor upregulation . Solutions include:

  • Dose titration : Intermittent dosing schedules to prevent receptor desensitization.
  • Combination therapy : Pairing this compound with DA receptor antagonists (e.g., haloperidol) .
  • Analog optimization : Developing analogs like GZ-793A with sustained efficacy and reduced hERG channel affinity to avoid cardiotoxicity .

Methodological Considerations

  • Data Interpretation : Address variability in behavioral assays by normalizing results to baseline DA levels and using sham-operated controls .
  • Synthetic Challenges : this compound’s synthesis involves multi-step protocols (e.g., Horner–Wadsworth–Emmons reactions, stereoselective reductions), requiring strict inert atmospheric conditions to prevent oxidation .
  • Ethical Frameworks : Ensure animal models comply with NIH guidelines for addiction research, particularly in self-administration studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.